tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate
Overview
Description
“tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate” is a chemical compound with the CAS Number: 1434141-79-3 . It has a molecular weight of 215.29 . The IUPAC name for this compound is tert-butyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 215.29 . The physical form of this compound is a powder .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Synthesis of Natural Product Jaspine B
The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the natural product jaspine B, was achieved through a multi-step process including esterification and various protection reactions (Tang et al., 2014). Jaspine B has been isolated from sponges and shows cytotoxic activity against human carcinoma cell lines.
Utility in Directed Lithiation
N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate are used in directed lithiation. These compounds undergo lithiation on nitrogen and ortho to the directing group, allowing for high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Diels‐Alder Reactions
Tert-butyl carbamates are used in Diels‐Alder reactions, which are key in the synthesis of complex organic compounds. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate demonstrates the utility of tert-butyl carbamates in such reactions (Padwa, Brodney, & Lynch, 2003).
Intermediate in Medicinal Chemistry
Synthesis of Omisertinib
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib, a biologically active compound used in targeted cancer therapies (Zhao et al., 2017).
Synthesis of Biotin Intermediates
Tert-butyl carbamates are also used in the synthesis of intermediates for natural products like Biotin, essential in the metabolic cycle for the biosynthesis of fatty acids, sugars, and amino acids (Qin et al., 2014).
Synthesis of N-(Boc) Protected Nitrones
- Building Blocks in Organic Synthesis: Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, have been synthesized and used as building blocks in organic synthesis. They react with organometallics to produce hydroxylamines, demonstrating their versatility (Guinchard, Vallée, & Denis, 2005).
Other Applications
- Transformations of Amino Protecting Groups: Tert-butyl carbamates are synthesized from common amino protecting groups and are used in various chemical transformations, showcasing their utility in modifying the properties of compounds (Sakaitani & Ohfune, 1990).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSLOTCOOFGGJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140015 | |
Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-79-3 | |
Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(3-hydroxy-2,2-dimethylcyclobutyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(3-hydroxy-2,2-dimethylcyclobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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